Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as benzothiazole derivatives, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, “N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide” has a molecular weight of 331.42 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide” is a solid at room temperature .Scientific Research Applications
Crystal Engineering and Molecular Conformation
Pressure as a Tool in Crystal Engineering : Research demonstrates the use of pressure to induce phase transitions in crystal structures, showcasing how high pressure can stabilize unfavorable molecular conformations due to efficient packing. This illustrates the potential of similar compounds in exploring the physics of crystal structures and phase transitions (Johnstone et al., 2010).
Medicinal Chemistry and Drug Discovery
Synthesis and Evaluation of Antitumor and Antifilarial Agents : Compounds with structural similarities have been synthesized and evaluated for their potential as antitumor and antifilarial agents, highlighting the versatility of such compounds in medicinal chemistry. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate has shown promising activity against leukemia cells and certain filarial infections (Kumar et al., 1993).
Advanced Materials and Electropolymerization
Electropolymerization and Impedimetric Study : The synthesis and characterization of related compounds for electropolymerization on electrodes showcase their potential in developing advanced materials with applications in supercapacitors and biosensors (Ates et al., 2015).
Chemical Synthesis and Structural Analysis
Efficient Synthesis of Hydroxy-Substituted Derivatives : Studies on the synthesis of hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives reveal methodologies for creating building blocks that can be substituted at multiple positions. This underscores the compound's relevance in synthetic chemistry for generating novel molecules (Durcik et al., 2020).
Mechanism of Action
Target of Action
The primary targets of Methyl 4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)benzoate Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound Thiazole derivatives are known to interact with their targets in various ways, leading to their diverse biological activities . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of This compound Thiazole derivatives are known to have diverse biological activities, which could result in various molecular and cellular effects .
Properties
IUPAC Name |
methyl 4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-22-16(21)11-5-3-10(4-6-11)15(20)18-12-7-8-13-14(9-12)24-17(19-13)23-2/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYMAXGXJOLQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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